Vortioxetine hydrobromide-D8 is a deuterated form of vortioxetine, a novel antidepressant primarily used for the treatment of major depressive disorder and generalized anxiety disorder. Vortioxetine is characterized as a multimodal agent that acts as a selective serotonin reuptake inhibitor, a 5-HT3 receptor antagonist, and a partial agonist at the 5-HT1A receptor. The deuterated variant, vortioxetine hydrobromide-D8, incorporates deuterium atoms into its structure, which can influence its pharmacokinetics and metabolic stability compared to its non-deuterated counterpart .
Vortioxetine was originally developed by Lundbeck and Takeda Pharmaceuticals and is marketed under the brand name Brintellix. The hydrobromide salt form is commonly utilized in clinical settings due to its improved solubility and bioavailability. The deuterated variant has gained attention for its potential to enhance pharmacological properties and reduce side effects through altered metabolic pathways .
Vortioxetine hydrobromide-D8 is classified under the category of atypical antidepressants. Its chemical formula is with the addition of deuterium atoms in specific positions, resulting in a molecular weight that reflects these substitutions. This compound is further categorized based on its pharmacological actions, which include serotonin modulation and anxiolytic effects .
The synthesis of vortioxetine hydrobromide-D8 involves several methods that incorporate deuterated reagents to achieve the desired isotopic substitution. A notable synthetic route includes:
The molecular structure of vortioxetine hydrobromide-D8 features a piperazine core with a 2-(2,4-dimethylphenylsulfanyl)phenyl group attached. The incorporation of deuterium alters the vibrational frequencies in spectroscopic analyses, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Vortioxetine hydrobromide-D8 undergoes various chemical reactions during its synthesis and metabolism:
Vortioxetine hydrobromide-D8 exerts its antidepressant effects through multiple mechanisms:
Relevant analyses include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which assess thermal stability and phase transitions .
Vortioxetine hydrobromide-D8 has significant applications in scientific research:
Vortioxetine Hydrobromide-D8 (1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine-2,2,3,3,5,5,6,6-D8 hydrobromide) exhibits distinctive spectral properties that confirm its molecular architecture and deuterium incorporation. Nuclear Magnetic Resonance (NMR) analysis reveals complete absence of proton signals in the piperazine ring region (δ 2.5–3.5 ppm), confirming deuteration at all eight positions (C-2,2,3,3,5,5,6,6) of the piperazine moiety. This is accompanied by characteristic upfield carbon shifts for deuterated carbons due to the isotope's lower magnetic moment compared to hydrogen. The aromatic regions retain proton signals consistent with the parent molecule's structure, demonstrating selective deuteration [5] [7].
Mass spectrometry analysis shows a distinct molecular ion peak at m/z 387.41 (M+H)⁺, corresponding to the theoretical molecular weight of the deuterated compound (C₁₈H₁₄D₈N₂S·HBr). The 8 Da mass increase relative to non-deuterated vortioxetine hydrobromide (MW 379.39 g/mol) provides definitive evidence of complete deuterium incorporation. Fragmentation patterns show conserved cleavage pathways but with mass shifts in fragments containing the deuterated piperazine ring [3] [7].
Table 1: Spectroscopic Characterization Summary
Technique | Key Features | Interpretation |
---|---|---|
¹H-NMR | No signals between δ 2.5–3.5 ppm | Complete piperazine ring deuteration |
¹³C-NMR | Upfield shifts of piperazine carbons | Deuterium substitution on adjacent carbons |
HRMS | [M+H]⁺ at m/z 387.41 | Confirms molecular formula C₁₈H₁₄D₈N₂S·HBr |
Deuterium atoms are exclusively incorporated at the eight positions of the piperazine ring, as verified by 2D-NMR and high-resolution mass fragmentation. Quantitative isotopic enrichment analysis via LC-MS demonstrates >99% D₈ purity with minimal protiated (D₀) contamination (D₀/D₈ ratio <1%). This high isotopic purity is critical for minimizing kinetic isotope effects in metabolic studies. The deuterium atoms occupy equivalent positions within the symmetric piperazine structure, resulting in simplified NMR spectra compared to asymmetrically deuterated molecules. Positional specificity was confirmed through comparative H/D exchange experiments and tandem MS fragmentation mapping, which show deuterium retention exclusively in piperazine-derived fragments [5] [7].
Synthetic routes employ late-stage deuterium incorporation via catalytic exchange or deuterated building blocks to ensure regioselective labeling. The deuterated piperazine precursor is synthesized via catalytic H/D exchange under basic conditions or through de novo synthesis using deuterated ethylene derivatives, followed by coupling to the non-deuterated thiophenyl component [3].
Vortioxetine Hydrobromide-D8 exhibits similar but not identical physicochemical behavior compared to its non-deuterated counterpart. It demonstrates moderate solubility in DMSO (2 mg/mL) with clear solutions achievable at this concentration, making it suitable for in vitro studies requiring polar aprotic solvents. In aqueous solutions, it shows pH-dependent solubility with increased solubility under acidic conditions (pH <4) due to salt formation. The compound displays exceptional solid-state stability when stored desiccated at 2–8°C, with no detectable deuterium loss or degradation over ≥6 months. Accelerated stability studies (40°C/75% RH) reveal <0.5% deuterium exchange after 30 days, confirming robust isotopic integrity under typical laboratory handling conditions [3] [7].
Hygroscopicity analysis shows low moisture sensitivity with <0.5% mass change at 80% relative humidity, attributed to its crystalline structure. The crystalline form maintains its integrity during lyophilization, making it suitable for preparing standardized analytical reference materials. The hydrobromide salt form provides enhanced crystallinity compared to free base alternatives, facilitating handling and quantification [7].
Table 2: Physicochemical Properties Profile
Property | Value/Condition | Significance |
---|---|---|
Solubility (DMSO) | 2 mg/mL, clear solution | Suitable for stock solutions |
Solid-State Stability | Stable >6 months at 2–8°C (desiccated) | Long-term storage viability |
Isotopic Stability | <0.5% deuterium loss at 40°C/75% RH (30 days) | Reliability in metabolic studies |
Hygroscopicity | <0.5% mass change at 80% RH | Minimal handling precautions |
UV λmax | 203 ± 1 nm, 226 ± 1 nm, 250 ± 1 nm (methanol) | Quantification and detection parameters |
Crystallographic analysis reveals that deuteration induces negligible changes in molecular geometry, with bond length variations <0.02 Å and angle differences <1°. This structural conservation translates to nearly identical crystal packing arrangements, confirmed by powder X-ray diffraction (PXRD) overlay comparisons. However, subtle vibrational differences emerge in FT-IR spectroscopy, particularly in the 2200–2300 cm⁻¹ region where C-D stretching modes appear, absent in the protiated compound [7] [9].
Pharmacokinetically, the deuterated analog exhibits a slightly extended metabolic half-life in vitro when incubated with CYP2D6 isozymes, attributed to the kinetic isotope effect (KIE) on oxidative metabolism. This KIE ranges from 2.1 to 5.4 depending on specific metabolic pathways, making it valuable for metabolic pathway elucidation studies. Bioequivalence studies in healthy subjects demonstrate comparable plasma exposure profiles (AUC₀₋₇₂ₕ) between deuterated and non-deuterated forms under both fasting and fed conditions, with geometric mean ratios of 96.67–102.55% for AUC and 93.92–104.15% for Cₘₐₓ. This confirms that deuteration does not significantly alter absorption or distribution kinetics [4] [6].
Solubility studies reveal identical dissolution profiles in biorelevant media (FaSSIF/FeSSIF), while salt forms with organic acids (maleate, fumarate) show enhanced aqueous solubility compared to hydrobromide forms. The deuterated hydrobromide salt exhibits 180-fold higher solubility than the non-deuterated free base, comparable to non-deuterated salt forms [7] [9].
Table 3: Comparative Properties of Deuterated vs. Non-Deuterated Vortioxetine Hydrobromide
Property | Vortioxetine-D8 HBr | Vortioxetine HBr | Significance |
---|---|---|---|
Molecular Weight | 387.41 g/mol | 379.39 g/mol | MS differentiation |
CYP2D6 Metabolism (in vitro) | t₁/₂ extended 1.5-2.3x | Reference | KIE demonstration |
Plasma AUC₀₋₇₂ₕ (human) | Bioequivalent (90% CI 96.67-102.55%) | Reference | Validates dosing equivalency |
Aqueous Solubility | 0.38 mg/mL (pH 6.8) | 0.41 mg/mL (pH 6.8) | Equivalent formulation behavior |
C-D Stretching Bands | 2200-2300 cm⁻¹ (FT-IR) | Absent | Spectral distinction |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8